Profenofos

Description

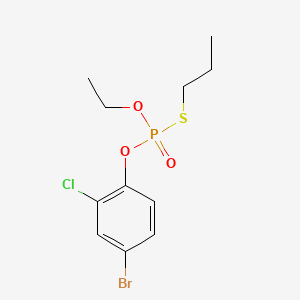

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMMJNLHFKGANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClO3PS | |

| Record name | PROFENOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032464 | |

| Record name | Profenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide., Pale yellow or amber liquid with an odor like garlic; [HSDB] | |

| Record name | PROFENOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Profenofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100 °C @ 1.35X10-2 mm Hg | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily miscible with most organic solvents., In water, 28 mg/l @ 25 °C | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.455 @ 20 °C | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000009 [mmHg], 9.00X10-7 mm Hg @ 25 °C | |

| Record name | Profenofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow liquid, Amber color, oily liquid | |

CAS No. |

41198-08-7, 81116-98-5, 81123-19-5 | |

| Record name | PROFENOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Profenofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41198-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profenofos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041198087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Profenofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081116985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Profenofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081123195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFENOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J04O7BS4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Profenofos and Acetylcholinesterase: A Deep Dive into the Mechanism of Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action through which the organophosphate insecticide profenofos exerts its inhibitory effects on acetylcholinesterase (AChE). It synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the core pathways and processes involved.

Executive Summary

This compound, an organothiophosphate pesticide, is a potent neurotoxin primarily acting as a non-systemic insecticide and acaricide with contact and stomach action.[1] Its principal mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2] Inhibition of AChE by this compound leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, which manifests as a range of neurotoxic symptoms, including muscle spasms, paralysis, and ultimately, death in target organisms.[3][4] This guide elucidates the molecular interactions, kinetic properties, and experimental evaluation of this inhibitory process.

Molecular Mechanism of AChE Inhibition

The interaction between this compound and acetylcholinesterase is a multi-step process that results in a stable, non-functional enzyme. This process is characteristic of organophosphate inhibitors.

2.1 Phosphorylation of the Active Site

The primary event in AChE inhibition by this compound is the irreversible phosphorylation of a critical serine residue within the enzyme's active site.[5][6] The catalytic triad of AChE (Ser-His-Glu) is responsible for hydrolyzing acetylcholine. This compound acts as a substrate mimic, binding to the active site. The serine hydroxyl group performs a nucleophilic attack on the phosphorus atom of this compound. This results in the formation of a covalent phosphorus-oxygen bond with the serine residue, effectively phosphorylating the enzyme.[3][7] During this reaction, a "leaving group" (4-bromo-2-chlorophenol) is released.[3]

The resulting phosphorylated enzyme is highly stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during normal acetylcholine breakdown.[6] This renders the enzyme inactive, preventing it from degrading acetylcholine.

2.2 The "Aging" Phenomenon

Following phosphorylation, the this compound-AChE complex can undergo a process known as "aging." This process involves the dealkylation (loss of an ethyl or propyl group) from the phosphorus atom of the inhibitor. This dealkylation further stabilizes the enzyme-inhibitor complex, making it resistant to reactivation by standard antidotes like oximes (e.g., pralidoxime).[8] Studies on this compound-inhibited AChE indicate that it undergoes rapid aging, which contributes to the difficulty in treating this compound poisoning.[8] Brain AChE from chicks poisoned with this compound could not be reactivated by pralidoxime methanesulfonate, supporting the rapid aging hypothesis.[8]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Quantitative Analysis of AChE Inhibition

The potency of this compound as an AChE inhibitor is quantified through various kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.

| Parameter | Species/Enzyme Source | Value | Reference |

| IC50 | Human Recombinant AChE | 302 nM | [9] |

| IC50 | Human Erythrocyte AChE | 350 nM | [9] |

| IC50 | Rat Red Blood Cell AChE | 312 nM | [9] |

| Ki (Brain) | Oreochromis mossambicus | 2.38 x 10⁻⁵ M | [10] |

| Ki (Gill) | Oreochromis mossambicus | 4.62 x 10⁻⁵ M | [10] |

| Inhibition Type | Oreochromis mossambicus | Competitive | [10] |

Table 1: Quantitative data on this compound inhibition of acetylcholinesterase.

The similar IC50 values for human and rat AChE suggest a lack of significant species-specific differences in the direct inhibitory action of this compound on the enzyme.[9] In vitro studies on the fish Oreochromis mossambicus determined the inhibition to be of a competitive type, indicating that this compound competes with the substrate for binding to the active site.[10]

Logical Pathway of Neurotoxicity

The inhibition of AChE is the initiating event in a cascade that leads to systemic neurotoxicity. The accumulation of acetylcholine in the synapse results in the continuous stimulation of both muscarinic and nicotinic cholinergic receptors.

-

Muscarinic Receptor Overstimulation: Affects smooth muscles and glands, leading to symptoms like hypersalivation, sweating, miosis (pupil constriction), and bronchoconstriction.[3][5]

-

Nicotinic Receptor Overstimulation: Impacts skeletal muscles and autonomic ganglia, causing muscle fasciculations (twitching), weakness, and eventually paralysis.[3][5]

Severe poisoning can lead to respiratory failure, seizures, and death.[2][3]

Caption: Logical pathway of this compound-induced neurotoxicity.

Experimental Protocols

The quantification of AChE inhibition by this compound is typically performed using an in vitro colorimetric assay based on the Ellman method.

5.1 Principle of the Ellman Assay

This assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[11][12] The rate of color production is directly proportional to AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

5.2 Detailed Protocol for AChE Inhibition Assay

This protocol is a modified version based on standard methodologies for 96-well microtiter plates.[11][12]

Reagents and Materials:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from human recombinant sources or electric eel)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in buffer)

-

Acetylthiocholine iodide (ATCI) solution (14-15 mM)

-

DTNB solution (3-10 mM)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation: Prepare serial dilutions of the this compound stock solution to achieve a range of desired test concentrations.

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0).[11]

-

10 µL of the this compound dilution (for test wells) or solvent control (for control wells).

-

10 µL of AChE enzyme solution.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[9][11] This allows the inhibitor to interact with the enzyme.

-

Color Development: Add 10 µL of DTNB solution to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) or after a fixed incubation period (e.g., 10 minutes, endpoint measurement).[11][12]

Data Analysis: The percentage of AChE inhibition is calculated using the following formula:

% Inhibition = [ (AC - AE) / AC ] * 100

Where:

-

AC is the absorbance of the control sample (enzyme activity without inhibitor).

-

AE is the absorbance of the sample containing the this compound extract.[11]

The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[9]

Caption: Experimental workflow for an AChE inhibition assay (Ellman method).

Conclusion

The mechanism of action of this compound is centered on the potent and effectively irreversible inhibition of acetylcholinesterase through the phosphorylation of its active site serine. This action is further stabilized by a rapid aging process, complicating potential therapeutic interventions. The resulting accumulation of acetylcholine leads to widespread cholinergic overstimulation and severe neurotoxicity. The quantitative assessment of this inhibition, primarily through IC50 determination using established protocols like the Ellman assay, remains a cornerstone for toxicological studies and the development of potential countermeasures. This guide provides the foundational knowledge for researchers and professionals working to understand and mitigate the effects of this compound and other organophosphate inhibitors.

References

- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxic effects of this compound on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Chemical and physical properties of Profenofos

An In-depth Technical Guide to the Chemical and Physical Properties of Profenofos

Introduction

This compound (IUPAC name: O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It is utilized to control a wide variety of pests, particularly Lepidoptera and mites, on crops such as cotton, maize, soybean, and vegetables.[3][4][5] First registered in the United States in 1982, it operates as a non-systemic pesticide with both contact and stomach action.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its mechanism of action, and the analytical methodologies used for its detection and quantification.

Chemical Structure and Identification

This compound is characterized by a halogenated aromatic ring and alkyl substituents, which contribute to its high lipophilicity.[6] It is a chiral molecule, and though used as a racemate, its S(-) isomer is a more potent inhibitor of its target enzyme.[3]

| Identifier | Value |

| IUPAC Name | O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate[3][7] |

| CAS Registry Number | 41198-08-7[8][9] |

| Molecular Formula | C₁₁H₁₅BrClO₃PS[3][9][10] |

| Molecular Weight | 373.63 g/mol [1][3][10] |

| Synonyms | Curacron, Selecron, Profenophos[1][2][9] |

Physical and Chemical Properties

This compound is a pale yellow to amber-colored liquid at room temperature with a distinct garlic-like odor.[1][3] It is corrosive in nature.[1]

Core Physical Properties

The key physical constants for this compound are summarized in the table below.

| Property | Value | Conditions |

| Physical State | Pale yellow liquid[1][4][8] | Standard Temperature and Pressure |

| Melting/Freezing Point | < -18 °C[11] | - |

| Boiling Point | 110 °C[8] | at 0.001 torr (1.35 x 10⁻² mm Hg)[1][8] |

| Density | 1.455 g/cm³[1][4][8] | at 20 °C |

| Vapor Pressure | 1.24 x 10⁻⁴ Pa (9.3 x 10⁻⁷ mm Hg)[8] | at 25 °C |

| Flash Point | 124 °C[8][12] | - |

| Refractive Index | 1.5466[8] | at 20 °C |

Solubility and Partitioning

This compound exhibits limited solubility in water but is readily miscible with most organic solvents.[4][8][10]

| Property | Value | Conditions |

| Water Solubility | 28 mg/L[4][8][10] | at 25 °C |

| Organic Solvent Solubility | Miscible[4][8][10] | Ethanol, Acetone, Toluene, Hexane[8] |

| Octanol-Water Partition Coeff. (Log Kow) | 4.44 to 4.68[1][8] | at 25 °C |

Stability and Degradation

This compound is relatively stable in neutral and mildly acidic conditions but hydrolyzes in alkaline media.[8][10] When heated to decomposition, it emits toxic fumes containing sulfur oxides, phosphorus oxides, hydrogen bromide, and hydrogen chloride.[1][8] The hydrolysis half-life (DT₅₀) is highly dependent on pH.

| pH | Half-life (DT₅₀) | Temperature |

| 5 | 93 days[4][8][10] | 20 °C |

| 7 | 14.6 days[4][8][10] | 20 °C |

| 9 | 5.7 hours[4][8][10] | 20 °C |

Biochemical Mechanism of Action

Like other organophosphates, this compound exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[1][3][13] AChE is critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to excessive stimulation of postsynaptic receptors.[14] This results in continuous nerve signaling, causing symptoms such as muscle spasms, paralysis, and ultimately death in target organisms.[14]

Caption: Mechanism of action of this compound via acetylcholinesterase (AChE) inhibition.

Experimental Protocols and Analytical Methods

The quantification of this compound residues in various matrices is crucial for regulatory compliance and safety assessment. Several advanced analytical techniques are employed for this purpose.

Sample Preparation: QuEChERS Method

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for the extraction of this compound from complex matrices like vegetables and grains.[15]

-

Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile, often containing 1% ethyl acetate, is added as the extraction solvent.[15]

-

Salting Out: Magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation and remove water.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a new tube containing a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids and sugars) and MgSO₄. The sample is vortexed and then centrifuged.

-

Final Extract: The resulting supernatant is collected, filtered, and is ready for chromatographic analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for detecting this compound at very low concentrations.[15]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer with an electrospray ionization (ESI+) source.[15]

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is employed using a mixture of (A) an aqueous solution with an ammonium formate buffer and a small amount of formic acid, and (B) methanol with the same additives.[15]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[15]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity, monitoring specific precursor-to-product ion transitions for this compound.

-

-

Quantification: The limit of detection (LOD) and limit of quantification (LOQ) can reach as low as 0.002 µg/g and 0.006 µg/g, respectively, in food matrices.[15]

References

- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. coromandel.biz [coromandel.biz]

- 5. coromandel.biz [coromandel.biz]

- 6. researchgate.net [researchgate.net]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound CAS#: 41198-08-7 [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | 41198-08-7 [chemicalbook.com]

- 11. webqc.org [webqc.org]

- 12. This compound (Ref: OMS 2004) [sitem.herts.ac.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Synthesis and Manufacturing of Profenofos

For Researchers, Scientists, and Drug Development Professionals

Profenofos, an organophosphate insecticide and acaricide, is a crucial agent in crop protection. Its synthesis is a multi-step process that demands precision and control to ensure a high-purity final product. This technical guide provides a detailed overview of the manufacturing processes of this compound, complete with experimental protocols, quantitative data, and process diagrams.

Chemical Profile

| Property | Value |

| IUPAC Name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate[1] |

| CAS Number | 41198-08-7[1] |

| Molecular Formula | C11H15BrClO3PS[1] |

| Molecular Weight | 373.6 g/mol [1] |

| Appearance | Pale yellow oily liquid[1] |

Manufacturing Processes

The industrial production of this compound is primarily achieved through two main synthetic routes: the Ethyl Mercaptan route and the Quaternary Salt route.[1] A more recent development involves the use of flow chemistry techniques to enhance efficiency and safety.

Quaternary Salt Route

The Quaternary Salt route is often favored due to its simpler nature and the avoidance of handling highly obnoxious materials.[1] A common variation of this route involves the synthesis of a key intermediate, O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate, followed by a dealkylation and subsequent alkylation to yield this compound.

A patented method for producing high-purity this compound (up to 96% mass purity) outlines a six-step process.[2] This process emphasizes the purification of the intermediate 2-chloro-4-bromophenol through repeated recrystallization to improve the final product's purity.[2]

Experimental Protocol for High-Purity this compound Synthesis [2]

-

Bromination: Ortho-chlorophenol is reacted with bromine (molar ratio 1:1) at 30-50°C for 20-25 hours to produce a brominated product.

-

Recrystallization: The brominated product is subjected to 3-5 recrystallization cycles to purify the 2-chloro-4-bromophenol.

-

Intermediate Synthesis: The purified brominated product is reacted with O,O-diethyl thiophosphoryl chloride and sodium hydroxide (molar ratio 1:(1-2):(1-2)) at 30-60°C for 20-25 hours. This step forms O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.

-

Amine Salt Formation: The product from the previous step is refluxed with trimethylamine (molar ratio 1:(1-4)) at 50-80°C for 6-10 hours to form an amine salt intermediate.

-

This compound Formation: The amine salt intermediate is reacted with n-propyl bromide and dimethylformamide (DMF) as a catalyst (molar ratio 1:(2-5):0.005) at 50-100°C for 4-8 hours.

-

Purification: The final product is subjected to layering, washing, and solvent removal to obtain high-purity this compound.

| Step | Reactants | Molar Ratio | Temperature (°C) | Duration (h) |

| 1. Bromination | o-chlorophenol : Br2 | 1:1 | 30-50 | 20-25 |

| 3. Intermediate Synthesis | Brominated product : NaOH : O,O-diethyl thiophosphoryl chloride | 1:(1-2):(1-2) | 30-60 | 20-25 |

| 4. Amine Salt Formation | Intermediate : Trimethylamine | 1:(1-4) | 50-80 | 6-10 |

| 5. This compound Formation | Amine salt : n-propyl bromide : DMF | 1:(2-5):0.005 | 50-100 | 4-8 |

A catalyst-free synthetic method has also been developed, which involves carrying out the transposition synthesis under nitrogen pressure in a closed container to improve the conversion rate and yield a product with 96% purity.[3]

Continuous Flow Synthesis

A more recent innovation in this compound manufacturing is the application of continuous flow chemistry.[4] This method offers several advantages over traditional batch processes, including improved mass and heat transfer, better control over reaction variables, and enhanced safety.[4] The process involves a step-wise preparation of this compound and its intermediates in a microchannel reactor system.[4]

Experimental Workflow for Continuous Flow Synthesis of this compound [4]

-

Bromination of 2-chlorophenol: A mixture of 2-chlorophenol and a catalyst is reacted with a brominating agent in a microchannel reactor.

-

Thio-phosphorylation of 4-bromo-2-chlorophenol: The product from the first step is then reacted with a thio-phosphorylating agent.

-

Quaternary ammonium salt formation: The resulting intermediate is reacted with an alkylating agent to form a quaternary ammonium salt.

-

This compound synthesis: The quaternary ammonium salt is then reacted with a propylating agent to yield this compound.

Caption: High-Purity this compound Synthesis Pathway.

Key Intermediates

The quality of the final this compound product is highly dependent on the purity of its chemical intermediates. 4-Bromo-2-chlorophenol is a vital precursor in the synthesis of this compound.[5] Impurities in this intermediate can lead to reduced yields and the formation of undesirable byproducts.[5]

Another important intermediate is O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate. A method for preparing this triester with a yield of over 98% and a purity of 99.0% has been developed, which utilizes potassium hydroxide instead of sodium hydroxide, allowing the wastewater to be treated and used as potassium fertilizer.[6]

Caption: General Experimental Workflow for this compound Synthesis.

References

- 1. :: Technosafe Consultants :: [techsafecon.com]

- 2. CN102617636B - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 3. Catalyst-free synthetic method of this compound original medicine - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2024201396A1 - Preparation of this compound and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103588811A - Preparation method of this compound intermediate triester - Google Patents [patents.google.com]

Toxicological Profile of Profenofos in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Profenofos, a broad-spectrum organophosphate insecticide, elicits a range of toxicological effects in mammals primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological mechanisms and testing methodologies.

Physicochemical Properties and Toxicokinetics

This compound is chemically known as O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate. It is a pale yellow liquid with a garlic-like odor.[1]

Toxicokinetics: In mammals, this compound is rapidly absorbed, metabolized, and excreted.[2] Following oral administration in rats, this compound and its metabolites are primarily eliminated through urine.[3][4] The major metabolic pathway involves the cleavage of the phosphate ester bond, leading to the formation of 4-bromo-2-chlorophenol, which is then conjugated and excreted.[4][5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) in the nervous system.[6] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[6]

Acute Toxicity

This compound exhibits moderate acute toxicity in mammals via the oral and dermal routes of exposure.[4] Clinical signs of acute toxicity are characteristic of organophosphate poisoning and include salivation, tremors, convulsions, and respiratory distress.[4]

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route | LD50 (mg/kg bw) | Reference |

| Rat | Oral | 358 - 1178 | [2] |

| Mouse | Oral | 298 | [2] |

| Rabbit | Oral | 700 | [2] |

| Rat | Dermal | >2000 | [2] |

| Rabbit | Dermal | 131 - >2000 | [2] |

Sub-chronic and Chronic Toxicity

Repeated exposure to this compound primarily affects the nervous system through cholinesterase inhibition. Other effects observed in long-term studies include changes in body weight and food consumption at higher doses.[2]

Table 2: Sub-chronic and Chronic Toxicity of this compound in Mammals

| Species | Study Duration | Route | NOAEL | LOAEL | Key Effects | Reference |

| Rat | 90-day | Oral (diet) | 100 ppm (5 mg/kg bw/day) | 300 ppm | Brain cholinesterase inhibition | [3] |

| Dog | 6-month | Oral (diet) | 100 ppm (2.9 mg/kg bw/day) | 500 ppm | Hematological changes | [3] |

| Mouse | 2-year | Oral (diet) | 30 ppm (4.5 mg/kg bw/day) | 100 ppm | Brain cholinesterase inhibition in females | [2] |

| Rat | 2-year | Oral (diet) | 100 ppm (5.7 mg/kg bw/day) | - | No treatment-related increase in neoplasms | [2] |

Genotoxicity and Carcinogenicity

Table 3: Genotoxicity Profile of this compound

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | Negative | [7] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [3] |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [8] |

Reproductive and Developmental Toxicity

This compound is not considered a reproductive or developmental toxicant in mammals at doses that are not maternally toxic.[2]

Table 4: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Effects | Reference |

| Rat | Two-generation reproduction | 100 ppm (7.0 mg/kg bw/day) | 400 ppm (highest dose tested) | Reduced body weight gain and food consumption in parents at the highest dose. | [2] |

| Rabbit | Developmental | 30 mg/kg bw/day | 175 mg/kg bw/day (highest dose tested) | Clinical signs of toxicity in dams at the highest dose. | [2] |

Neurotoxicity

The primary neurotoxic effect of this compound is due to the inhibition of acetylcholinesterase. Studies in hens, a sensitive species for organophosphate-induced delayed neurotoxicity (OPIDN), have shown that this compound does not cause this delayed effect.[3]

Table 5: Neurotoxicity of this compound

| Species | Study Type | NOAEL | Key Effects | Reference |

| Rat | Acute Neurotoxicity | 25 mg/kg bw | Reversible neurobehavioral alterations at higher doses. | [9] |

| Hen | Acute Delayed Neurotoxicity | 45.7 mg/kg bw | No delayed neurotoxicity observed. | [4] |

Experimental Protocols

90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

-

Test System: Wistar rats (10/sex/group).

-

Administration: this compound is administered daily in the diet at concentrations of 0, 10, 100, and 300 ppm for 90 days.[10]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.

-

Pathology: Gross necropsy and histopathological examination of a comprehensive set of tissues are performed.

In Vivo Micronucleus Assay in Mouse Bone Marrow (based on OECD Guideline 474)

-

Administration: this compound is administered once or twice via oral gavage or intraperitoneal injection at three dose levels, along with a vehicle control and a positive control.[11]

-

Sample Collection: Bone marrow is collected 24 and 48 hours after the last administration.

-

Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.[8]

Acetylcholinesterase Inhibition Assay (in vitro)

-

Principle: Based on the Ellman method, this assay measures the activity of AChE by monitoring the formation of a yellow-colored product resulting from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5]

-

Procedure:

-

Prepare solutions of AChE, acetylcholine (substrate), DTNB, and various concentrations of this compound.

-

Incubate AChE with different concentrations of this compound.

-

Initiate the reaction by adding the substrate, acetylcholine.

-

Measure the rate of color change spectrophotometrically at 412 nm.

-

-

Endpoint: The concentration of this compound that inhibits 50% of the AChE activity (IC50) is determined.[5]

Conclusion

The toxicological profile of this compound in mammals is well-characterized. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to neurotoxic effects. This compound demonstrates moderate acute toxicity and does not show evidence of genotoxicity, carcinogenicity, or reproductive and developmental toxicity at doses that are not maternally toxic. This comprehensive guide, with its structured data tables, detailed experimental protocols, and clear visualizations, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of organophosphate compounds.

References

- 1. rivm.nl [rivm.nl]

- 2. fao.org [fao.org]

- 3. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]

- 4. apps.who.int [apps.who.int]

- 5. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchtrend.net [researchtrend.net]

- 9. informaticsjournals.co.in [informaticsjournals.co.in]

- 10. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. criver.com [criver.com]

Ecotoxicological Effects of Profenofos on Aquatic Organisms: An In-depth Technical Guide

Profenofos, an organophosphate insecticide, poses a significant threat to aquatic ecosystems due to its high toxicity to a wide range of non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on aquatic life, intended for researchers, scientists, and drug development professionals. The document summarizes key toxicity data, details experimental methodologies for assessing its impact, and visualizes the primary mechanisms of action and experimental workflows.

Acute and Chronic Toxicity of this compound

This compound is classified as very highly toxic to both freshwater and marine organisms.[1] The lethal and sub-lethal concentrations vary significantly across different species and exposure durations.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to various aquatic organisms based on reported median lethal concentrations (LC50), median effective concentrations (EC50), no-observed-effect concentrations (NOEC), and lowest-observed-effect concentrations (LOEC).

Table 1: Acute Toxicity of this compound to Aquatic Fish

| Species | Common Name | Exposure Duration (hours) | LC50 (µg/L) | Reference(s) |

| Oncorhynchus mykiss | Rainbow Trout | 96 | 80 | [2] |

| Carassius carassius | Crucian Carp | 96 | 90 | [2] |

| Lepomis macrochirus | Bluegill | 96 | 300 | [2] |

| Ctenopharyngodon idella | Grass Carp | 96 | 7.2 | [3][4] |

| Labeo rohita | Rohu | 96 | 100 | [5][6] |

| Oreochromis mossambicus | Mozambique Tilapia | Not Specified | 272 | |

| Melanotaenia duboulayi | Eastern Rainbowfish | 96 | 910 | |

| Anguilla japonica | Japanese Eel | 48-96 | 2500 | [2] |

| Lebistes reticulatus | Guppy | 48-96 | 19 - 2390 | [2] |

| Channa punctatus | Spotted Snakehead | 96 | 2.68 | [7] |

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Common Name | Exposure Duration | Endpoint | Concentration (µg/L) | Reference(s) |

| Ceriodaphnia dubia | Water Flea | 48 hours | EC50 | 0.002 | [2] |

| Ceriodaphnia dubia | Water Flea | 10 days | NOEC (Reproduction) | 0.00008 | [2] |

| Ceriodaphnia dubia | Water Flea | 2 days | NOEC (Survival) | 0.00008 | [2] |

| Paratya australiensis | Freshwater Shrimp | 96 hours | LC50 | 0.08 | [2] |

| Marine Crustaceans (2 species) | - | 96 hours | LC50 | 2.4 - 4.6 | [2] |

Table 3: Toxicity of this compound to Aquatic Algae

| Species | Common Name | Exposure Duration (hours) | Endpoint | Concentration (µg/L) | Reference(s) |

| Selenastrum capricornutum | Green Algae | 72 | EC50 (Growth) | 2,900 | [2] |

| Selenastrum capricornutum | Green Algae | Not Specified | NOEC (Growth) | 1,090 | [2] |

Sublethal Effects of this compound

Exposure to sublethal concentrations of this compound can lead to a cascade of adverse effects in aquatic organisms, impacting their physiology, biochemistry, and behavior.

Neurotoxicity: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and ultimately death.[8] Significant AChE inhibition has been observed in the brain and gill tissues of fish exposed to this compound.[8] For instance, exposure of Oreochromis mossambicus to the LC50 concentration of this compound resulted in 90% inhibition of AChE activity in the brain and gills within 24 hours.[8]

Oxidative Stress

This compound exposure can induce oxidative stress in aquatic organisms by increasing the production of reactive oxygen species (ROS). This leads to cellular damage, including lipid peroxidation.[4] To counteract this, organisms may exhibit changes in the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), as well as alterations in the levels of reduced glutathione (GSH).[4]

Genotoxicity

This compound has been shown to be genotoxic, causing DNA damage in aquatic organisms.[7][9] Studies using the comet assay and random amplified polymorphic DNA (RAPD) have demonstrated DNA strand breaks in fish exposed to sublethal concentrations of this compound.[7][9]

Histopathological Alterations

Histopathological examinations of fish exposed to this compound have revealed significant damage to various organs. In the gills, observed alterations include breakages in gill arches and rakers, as well as deep lesions and erosions in the epithelium.[8] Liver tissues have shown cloudy swelling of hepatocytes, the presence of lipoid vacuoles, pycnotic nuclei, and focal necrosis.[10] Kidney damage is characterized by necrosis of hematopoietic tissue, dilation of glomeruli and renal tubules, and degeneration of renal epithelial cells.[10]

Biochemical and Hematological Changes

This compound exposure can lead to a range of biochemical and hematological alterations in fish. These include changes in serum levels of total protein, albumin, and globulin, as well as enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[11] Hematological effects can manifest as anemia and changes in leukocyte counts.[11]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, based on standard protocols and published literature.

Acute Toxicity Testing (Fish - based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance over a 96-hour exposure period.[12][13][14]

1. Test Organisms: Select a recommended fish species (e.g., Zebrafish, Rainbow Trout) of a specific age and size range.[12] Acclimate the fish to laboratory conditions for at least two weeks.[15]

2. Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent.[16] From the stock solution, prepare a series of at least five test concentrations in a geometric series, plus a control group (water only) and a solvent control if applicable.[13]

3. Test Conditions:

- System: Use a semi-static or flow-through system. In a semi-static system, the test solution is renewed every 24 hours.[3]

- Temperature, pH, Dissolved Oxygen: Maintain these parameters within the optimal range for the chosen fish species and record them daily.[16]

- Loading: Do not exceed a specified loading rate of fish biomass per volume of test solution.[16]

4. Procedure:

- Randomly distribute at least seven fish to each test and control chamber.[13]

- Expose the fish for 96 hours.[12]

- Observe and record mortalities and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.[12]

5. Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).[3]

Acetylcholinesterase (AChE) Activity Assay (Ellman Method)

This colorimetric assay measures the activity of AChE in tissue samples.[17][18][19][20]

1. Reagent Preparation:

- Phosphate Buffer (0.1 M, pH 8.0): Prepare a standard phosphate buffer.[18]

- DTNB (5,5'-dithiobis(2-nitrobenzoic acid)): Prepare a 10 mM solution in phosphate buffer.[18]

- Acetylthiocholine Iodide (ATCI): Prepare a 14 mM solution in deionized water.[18]

2. Sample Preparation:

- Dissect the tissue of interest (e.g., brain, gills) on ice.[21]

- Homogenize the tissue in ice-cold phosphate buffer.[21]

- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[21]

- Collect the supernatant, which contains the enzyme, and keep it on ice.[21]

- Determine the protein concentration of the supernatant using the Bradford method.[1][2][8][10][22]

3. Assay Procedure (in a 96-well plate):

- To each well, add:

- 140 µL of 0.1 M phosphate buffer (pH 8.0).[18]

- 10 µL of the sample supernatant.[18]

- 10 µL of AChE enzyme solution (for standard curve) or buffer (for sample).[18]

- Incubate the plate at 25°C for 10 minutes.[18]

- Add 10 µL of 10 mM DTNB to each well.[18]

- Initiate the reaction by adding 10 µL of 14 mM ATCI.[18]

- Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.[18]

4. Data Analysis: Calculate the rate of change in absorbance over time. AChE activity is typically expressed as µmoles of substrate hydrolyzed per minute per milligram of protein.

Oxidative Stress Biomarker Assays

1. Lipid Peroxidation (TBARS Assay):

- This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[23][24][25][26][27]

- Homogenize tissue samples in a suitable buffer.[26]

- Add trichloroacetic acid (TCA) to precipitate proteins.[23]

- Centrifuge and collect the supernatant.

- Add thiobarbituric acid (TBA) reagent to the supernatant and incubate at high temperature (e.g., 95°C).[26]

- Measure the absorbance of the resulting pink-colored complex at 532 nm.[24]

- Quantify MDA levels using a standard curve prepared with MDA.[23]

2. Antioxidant Enzyme Assays (CAT, SOD, GPx):

- Catalase (CAT): Measure the decomposition of hydrogen peroxide (H2O2) by monitoring the decrease in absorbance at 240 nm.

- Superoxide Dismutase (SOD): This assay is often based on the inhibition of the reduction of a chromogen by superoxide radicals.

- Glutathione Peroxidase (GPx): Measure the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by H2O2, coupled to the oxidation of NADPH by glutathione reductase, which is monitored by the decrease in absorbance at 340 nm.[28][29][30][31]

Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7]

1. Cell Preparation:

- Isolate cells (e.g., erythrocytes from a blood sample or gill cells) from the test organism.[7]

- Embed the cells in a low-melting-point agarose gel on a microscope slide.

2. Lysis: Lyse the cells using a high-salt and detergent solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

3. Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

4. Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

5. Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.[7]

Histopathological Examination

This involves the microscopic examination of tissue to study the manifestations of disease.[3][10][21][32]

1. Tissue Sampling and Fixation:

- Dissect the target organs (e.g., gills, liver, kidney).[10]

- Fix the tissues in a suitable fixative (e.g., 10% buffered formalin) for at least 24 hours.[3]

2. Tissue Processing:

- Dehydrate the tissues through a graded series of ethanol.[3]

- Clear the tissues in xylene.[3]

- Embed the tissues in paraffin wax.

3. Sectioning and Staining:

- Cut thin sections (4-6 µm) of the embedded tissues using a microtome.[3]

- Mount the sections on microscope slides.

- Stain the sections with hematoxylin and eosin (H&E) or other specific stains.

4. Microscopic Examination: Examine the stained sections under a light microscope to identify any pathological changes.

Conclusion

This compound is a highly toxic pesticide with significant adverse effects on aquatic organisms. Its primary mode of action is the inhibition of acetylcholinesterase, leading to neurotoxicity. Furthermore, it induces oxidative stress, causes DNA damage, and results in histopathological alterations in vital organs. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and professionals working to understand and mitigate the environmental risks associated with this compound. Further research is needed to fully elucidate the long-term, chronic effects of low-level exposure and the potential for trophic transfer and biomagnification in aquatic food webs.[33]

References

- 1. Bradford Protein Assay [bio-protocol.org]

- 2. Quantifying proteins using the Bradford method [qiagen.com]

- 3. eurofins.com.au [eurofins.com.au]

- 4. researchgate.net [researchgate.net]

- 5. Ecotoxicity - Daphnia magna: Reproduction Test (OECD 211: 2012). - IVAMI [ivami.com]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. iitg.ac.in [iitg.ac.in]

- 9. oecd.org [oecd.org]

- 10. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Test No. 203: Fish, Acute Toxicity Test | OECD [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 15. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. scribd.com [scribd.com]

- 18. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. assaygenie.com [assaygenie.com]

- 22. researchgate.net [researchgate.net]

- 23. Quantification of thiobarbituric acid reactive species (TBARS) optimized for zebrafish brain tissue [protocols.io]

- 24. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 25. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 26. interchim.fr [interchim.fr]

- 27. oxfordbiomed.com [oxfordbiomed.com]

- 28. researchgate.net [researchgate.net]

- 29. sunlongbiotech.com [sunlongbiotech.com]

- 30. cohesionbio.com [cohesionbio.com]

- 31. scispace.com [scispace.com]

- 32. oecd.org [oecd.org]

- 33. catalog.labcorp.com [catalog.labcorp.com]

Profenofos metabolism in target and non-target organisms

An In-Depth Technical Guide to Profenofos Metabolism in Target and Non-Target Organisms

Introduction

This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate (OP) insecticide and acaricide.[1][2] Unlike most organophosphates that require metabolic bioactivation to exert their toxic effects, this compound is a direct-acting inhibitor of acetylcholinesterase (AChE).[3][4][5] Its efficacy and toxicity are profoundly influenced by the metabolic pathways present in different organisms. Understanding the differential metabolism in target pests versus non-target organisms, such as mammals and aquatic life, is critical for assessing its selective toxicity, environmental impact, and the development of insecticide resistance. This guide provides a detailed examination of the metabolic fate of this compound, focusing on the key enzymatic systems, metabolic products, and the experimental methodologies used for their characterization.

Core Mechanism of Action

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system.[2][5] By binding to AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine.[5] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and ultimately death of the target pest.[2][5]

Metabolism in Non-Target Organisms (Mammals)

In non-target organisms, particularly mammals, this compound metabolism is primarily a detoxification process aimed at reducing its toxicity and facilitating excretion. The liver is the main site for this biotransformation.[6]

Role of Cytochrome P450 (CYP) Monooxygenases

The primary route of this compound detoxification in humans is mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[3][7] In vitro studies using human liver microsomes and recombinant human CYPs have identified three key isoforms responsible for metabolizing this compound: CYP2B6, CYP2C19, and CYP3A4.[3][4] These enzymes catalyze the cleavage of the phosphate ester bond, leading to the formation of 4-bromo-2-chlorophenol (BCP), a biologically inactive metabolite that can be used as a specific biomarker for this compound exposure.[3][4]

Kinetic studies reveal that CYP2C19 and CYP2B6 have the highest affinity for this compound (lowest Kₘ values) and are the most efficient at its detoxification, as indicated by their high intrinsic clearance values.[3][4]

Other Metabolic Pathways

In addition to BCP formation, other metabolic transformations occur, including:

-

Des-S-propylation: Cleavage of the S-propyl group.

-

Despropylation: Removal of a propyl group.

These metabolites, along with BCP, are often found in cases of human poisoning.[8] Following initial biotransformation, the resulting phenolic metabolites can undergo further conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate rapid urinary excretion.[10] In rats, over 90% of an administered dose is excreted in the urine within 24 hours, primarily as conjugated metabolites.[11]

Data Presentation: this compound Metabolism by Human CYPs

The following table summarizes the quantitative kinetic data for the metabolism of this compound to its primary detoxification product, 4-bromo-2-chlorophenol (BCP), by key human CYP enzymes.

| CYP Isoform | Kₘ (μM) | Vₘₐₓ (nmol/min/nmol CYP) | Intrinsic Clearance (CLᵢₙₜ) (ml/min/nmol CYP) | Reference |

| CYP2C19 | 0.52 | 25.1 | 48.8 | [3][4] |

| CYP2B6 | 1.02 | 47.9 | 46.9 | [3][4] |

| CYP3A4 | 18.9 | 19.2 | 1.02 | [3][4] |

| Pooled HLM * | 0.956 | 2.92 nmol/min/mg | 3.11 ml/min/mg | [3][7] |

*Data for Pooled Human Liver Microsomes (HLM) is presented per milligram of microsomal protein.

Visualization: Mammalian Metabolic Pathway

Caption: Primary metabolic pathways of this compound in mammals.

Metabolism in Target Organisms (Insects)

In target insects, metabolic pathways play a dual role: baseline detoxification and, more significantly, as a primary mechanism for developing insecticide resistance. The evolution of enhanced metabolic capacity allows insect populations to survive this compound exposure.

Role of Esterases (ESTs)

Elevated esterase activity is a well-documented mechanism of resistance to this compound in various insect pests, including the tobacco budworm (Heliothis virescens) and the house fly (Musca domestica).[12][13][14] Resistant strains often exhibit significantly higher levels of esterase activity compared to susceptible strains.[12][14] This enhanced activity can be due to gene amplification or changes in gene expression, leading to the overexpression of specific esterase isozymes that can hydrolyze and detoxify this compound before it reaches its target site, AChE.[12] In some resistant strains, unique esterase bands can be identified through electrophoretic assays, serving as biochemical markers for resistance.[12][14]

Role of Cytochrome P450s and Glutathione S-Transferases (GSTs)

In addition to esterases, other enzyme families are implicated in this compound resistance.

-

Cytochrome P450s: Increased activity of microsomal oxidases (P450s) is associated with resistance in several insect species.[13][15] Synergism studies using P450 inhibitors like piperonyl butoxide (PBO) can help confirm the role of these enzymes in the resistance phenotype.[15]

-

Glutathione S-Transferases (GSTs): GSTs are another major family of detoxification enzymes that can confer insecticide resistance, often by conjugating glutathione to the insecticide or its metabolites, thereby neutralizing them.[16][17][18] Their involvement in this compound resistance is considered a likely contributing factor, alongside P450s and esterases.[19]

Visualization: Insect Metabolic Resistance

Caption: Key enzymatic pathways contributing to this compound resistance in insects.

Comparative Summary

| Feature | Non-Target Organisms (e.g., Mammals) | Target Organisms (e.g., Insects) |

| Primary Enzyme Families | Cytochrome P450s (CYP2B6, 2C19, 3A4) | Esterases (ESTs), Cytochrome P450s, Glutathione S-Transferases (GSTs) |

| Key Metabolic Reaction | CYP-mediated cleavage to 4-bromo-2-chlorophenol (BCP) | Hydrolysis, Oxidation, Conjugation |

| Primary Outcome | Efficient detoxification and rapid excretion | Baseline detoxification; primary mechanism for resistance via enhanced metabolism |

| Significance | Lowers systemic toxicity and prevents bioaccumulation | Drives the evolution of insecticide resistance, leading to control failure |

Experimental Protocols

The study of this compound metabolism relies on established biochemical and analytical techniques. The following sections detail generalized protocols for key experiments.

Protocol: In Vitro Metabolism using Liver Microsomes

This assay is used to study the phase I metabolism of this compound by CYP enzymes.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or insect), a phosphate buffer solution (e.g., pH 7.4), and a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to bring it to the reaction temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system or a solution of NADPH (a required cofactor for CYP enzymes).

-

Incubation: Incubate the reaction for a defined period (e.g., 2-60 minutes), ensuring the reaction rate is within the linear range.[3]

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Collect the supernatant and analyze it for the presence of metabolites (e.g., BCP) and the depletion of the parent this compound using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Visualization: In Vitro Metabolism Workflow

Caption: General experimental workflow for an in vitro metabolism assay.

Protocol: Enzyme Kinetic Analysis

This protocol determines the kinetic parameters (Kₘ and Vₘₐₓ) of an enzyme metabolizing this compound.

-

Experimental Setup: Perform the in vitro metabolism assay (Protocol 6.1) using a range of different this compound concentrations, from well below to well above the suspected Kₘ.

-

Quantification: For each substrate concentration, quantify the rate of formation of the metabolite of interest (e.g., BCP). Ensure the measurements are taken during the initial, linear phase of the reaction.

-

Data Plotting: Plot the reaction velocity (rate of metabolite formation) against the substrate (this compound) concentration.

-

Kinetic Modeling: Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R).

-

v = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

-

Parameter Determination: The software will calculate the best-fit values for Vₘₐₓ (the maximum reaction rate) and Kₘ (the substrate concentration at half-maximal velocity).[3]

-

Clearance Calculation: Calculate the intrinsic clearance (CLᵢₙₜ) as the ratio of Vₘₐₓ to Kₘ. This value represents the efficiency of the enzyme at metabolizing the substrate at low concentrations.[3]

Visualization: Logic for Enzyme Kinetic Analysis

Caption: Logical flow for determining enzyme kinetic parameters.

Conclusion

The metabolism of this compound differs fundamentally between target and non-target organisms. In mammals, metabolism is a rapid and efficient detoxification process dominated by specific CYP450 enzymes, which limits the compound's toxicity. In contrast, for target insects, metabolic pathways involving esterases, P450s, and GSTs are the primary front-line defense, and the enhancement of these systems is a critical driver of insecticide resistance. A thorough understanding of these divergent metabolic fates is essential for developing more selective insecticides, managing resistance in pest populations, and accurately assessing the environmental and human health risks associated with this compound use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. fao.org [fao.org]

- 11. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]

- 12. scispace.com [scispace.com]

- 13. Selection and Preliminary Mechanism of Resistance to this compound in a Field Strain of Musca domestica (Diptera: Muscidae) from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of esterases associated with this compound resistance in the tobacco budworm, Heliothis virescens (F.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. complete.bioone.org [complete.bioone.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigating the Molecular Mechanisms of Organophosphate and Pyrethroid Resistance in the Fall Armyworm Spodoptera frugiperda | PLOS One [journals.plos.org]

The Insecticide Profenofos: A Technical Guide to its History, Development, and Core Mechanisms

An In-depth Whitepaper for Researchers and Scientific Professionals

This technical guide provides a comprehensive overview of the organophosphate insecticide Profenofos, from its initial development to its biochemical mechanisms and environmental impact. It is intended for researchers, scientists, and professionals in drug development and crop protection seeking detailed technical information.

Introduction and History

This compound, chemically known as O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It was first developed in 1975 by Novartis Crop Protection.[3] Following its development, it was first registered for use in the United States in 1982, primarily for controlling lepidopteran insects on cotton.[3][4] The World Health Organization (WHO) classifies this compound as a moderately hazardous (Toxicity Class II) compound.[5] As of 2015, it was not approved for use in the European Union.[3][4]

This compound is effective against a wide variety of chewing and sucking pests, including aphids, mites, caterpillars, and whiteflies.[2][6] It is used on crops such as cotton, maize, soybean, potato, and various vegetables.[2][4] Its efficacy stems from its contact and stomach action, and it also exhibits ovicidal properties, meaning it can target insect eggs.[6]

Chemical and Physical Properties

This compound is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[3][4] It is a chiral molecule, and though it is used as a racemate, the S(-) isomer is a significantly more potent inhibitor of its target enzyme.[4][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₅BrClO₃PS | [4] |

| Molar Mass | 373.63 g·mol⁻¹ | [4] |

| Appearance | Pale yellow to amber liquid | [4] |

| Odor | Garlic-like | [4] |

| Density | 1.455 g·cm⁻³ (at 20°C) | [8] |

| Boiling Point | 310°C | [8] |

| Vapor Pressure | 1.2 x 10⁻⁴ Pa (at 25°C) | [8] |

| Water Solubility | 28 mg/L (at 25°C) | [9] |

| Log P (octanol-water) | 4.44 | [9] |

| Stability | Relatively stable in neutral and mild acid media; hydrolyzes in alkaline media. | [9] |

Synthesis of this compound

This compound can be synthesized through a multi-step process. One common laboratory route begins with phosphorus oxychloride. This involves a sequential reaction with sodium ethoxide and sodium 1-propanethiolate, followed by a final treatment with 4-bromo-2-chlorophenol.[4][10]

Mechanism of Action

Like other organophosphate insecticides, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][6] AChE is critical for the proper functioning of the nervous system in insects, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][11]

By inhibiting AChE, this compound causes an accumulation of acetylcholine at the nerve synapses.[2] This leads to continuous, uncontrolled nerve stimulation, resulting in muscle twitching, paralysis, and ultimately, the death of the insect.[2][11] this compound exhibits both contact and stomach action and has a translaminar effect, meaning it can penetrate leaf tissues.[1][6]

Metabolism and Environmental Fate

This compound is metabolized in both target and non-target organisms, and it degrades in the environment through several pathways.

Animal Metabolism

In animals, this compound is rapidly metabolized and excreted.[1] The primary metabolic pathway involves the hydrolysis of the phosphate ester bond, followed by stepwise dealkylation and subsequent conjugation (e.g., with glucuronic acid or sulfate) to facilitate excretion.[1][12] The major, non-toxic metabolite identified in urine is 4-bromo-2-chlorophenol (BCP), which is proposed as a biomarker for exposure.[4][13] Other metabolites include des-S-propylated this compound and desethylated this compound.[4]

Plant Metabolism